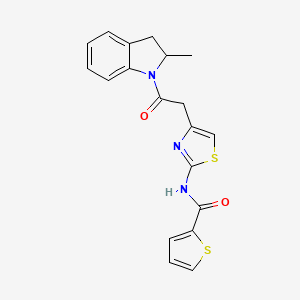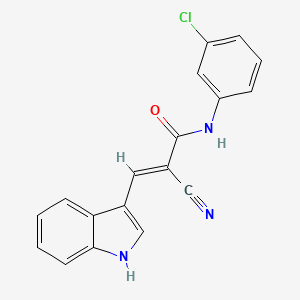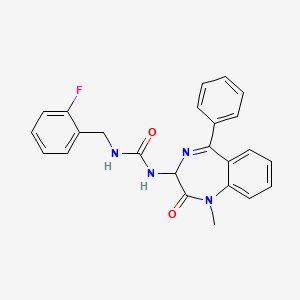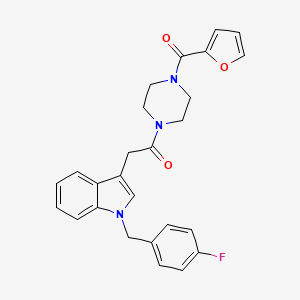![molecular formula C17H18FN7O2 B2787717 ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920389-02-2](/img/structure/B2787717.png)
ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group, a piperazine ring, and an ethyl carboxylate moiety could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as mass spectrometry, NMR, and X-ray diffraction . These techniques would provide information about its molecular weight, the connectivity of atoms, and the 3D arrangement of atoms in the molecule.Scientific Research Applications
- Triazolothiadiazine derivatives have shown promising antibacterial properties . Researchers have synthesized various analogs and evaluated their efficacy against bacterial strains. Investigating the antibacterial potential of this compound could lead to novel antimicrobial agents.
- Some triazolothiadiazines exhibit potent anticancer activity . These compounds may interfere with cancer cell growth, making them interesting candidates for further investigation. Ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate could be explored for its cytotoxic effects against cancer cell lines.
- Triazolothiadiazines have demonstrated antiviral activity against various viruses, including avian influenza (HPAI H5N1) . Investigating their potential against other viral pathogens could be valuable.
- Some triazolothiadiazine derivatives possess analgesic and anti-inflammatory properties . Understanding the mechanisms behind these effects could contribute to pain management and inflammation control.
- This compound may exhibit antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
- Aromatase inhibitors are used in hormone-related conditions, such as breast cancer. Exploring whether this compound has aromatase inhibitory effects could be relevant .
Antibacterial Activity
Anticancer Potential
Antiviral Applications
Analgesic and Anti-Inflammatory Effects
Antioxidant Properties
Aromatase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that similar compounds have shown inhibitory activity against various targets , suggesting that this compound may also interact with its targets to induce changes in cellular processes.
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , indicating that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated antitumor activities , suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Action Environment
The synthesis of similar compounds has been described as being environmentally benign , suggesting that the synthesis of this compound may also be environmentally friendly.
properties
IUPAC Name |
ethyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c1-2-27-17(26)24-8-6-23(7-9-24)15-14-16(20-11-19-15)25(22-21-14)13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGSVAZQAHTKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2787635.png)



![N-(1-benzothiophen-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2787644.png)
![4-[(4-methylphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2787645.png)
![2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B2787646.png)

![4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2787650.png)
![N-(3,5-dichlorophenyl)-2-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2787651.png)
![Decahydropyrimido[1,2-a]azepin-4-one](/img/structure/B2787652.png)


![3-[(1-{Thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2787655.png)